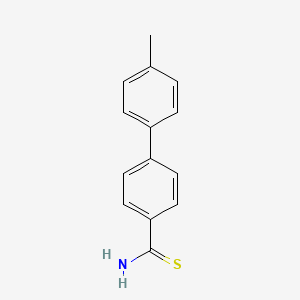

4'-Methylbiphenyl-4-thiocarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4’-Methylbiphenyl-4-thiocarboxamide is an organic compound with the empirical formula C14H13NS and a molecular weight of 227.32 g/mol . It is a member of the biphenyl family, characterized by two benzene rings connected by a single bond, with a thiocarboxamide group attached to one of the rings. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylbiphenyl-4-thiocarboxamide typically involves the reaction of 4’-methylbiphenyl-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the thiocarboxamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for 4’-Methylbiphenyl-4-thiocarboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Methylbiphenyl-4-thiocarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiocarboxamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro derivatives, halogenated biphenyls

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that biphenyl derivatives, including 4'-methylbiphenyl-4-thiocarboxamide, exhibit promising anticancer properties. For instance, biphenyl compounds have been shown to inhibit specific signaling pathways involved in cancer proliferation, such as the Transforming Growth Factor β (TGFβ) pathway. This pathway is crucial in various cancers and fibrosis, making compounds that can modulate its activity valuable for therapeutic development .

2. Analgesic and Anti-inflammatory Properties

Quantitative structure-activity relationship (QSAR) studies have demonstrated that biphenyl carboxamide analogs possess analgesic and anti-inflammatory effects. The structural modifications in these compounds can lead to enhanced efficacy in reducing pain and inflammation, suggesting that this compound could be explored for similar therapeutic uses .

3. Antimicrobial Activity

Biphenyl derivatives have been recognized for their antimicrobial properties. Studies suggest that compounds like this compound could be effective against various bacterial strains, contributing to the development of new antimicrobial agents .

Materials Science

1. Organic Electronics

The unique electronic properties of biphenyl derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The ability of these compounds to facilitate charge transport is critical for enhancing the performance of electronic devices .

2. Liquid Crystals

Biphenyl compounds serve as important intermediates in the synthesis of liquid crystals used in display technologies. Their structural versatility allows for the tuning of physical properties essential for liquid crystal applications .

Biochemical Tools

1. Inhibitors in Biochemical Assays

Due to their ability to interact with specific biological targets, compounds like this compound are valuable as inhibitors in biochemical assays. They can be utilized to study biological pathways and mechanisms by selectively inhibiting target proteins involved in disease processes .

Case Studies

Wirkmechanismus

The mechanism of action of 4’-Methylbiphenyl-4-thiocarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocarboxamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4’-Hydroxybiphenyl-4-thiocarboxamide

- 4’-n-Butylbiphenyl-4-thiocarboxamide

- 4-Ethylbenzene-1-thiocarboxamide

- Phenanthrene-9-thiocarboxamide

Uniqueness

4’-Methylbiphenyl-4-thiocarboxamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This methyl group can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its analogs .

Biologische Aktivität

4'-Methylbiphenyl-4-thiocarboxamide, with the empirical formula C14H13NS and a molecular weight of 227.32 g/mol, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a thiocarboxamide functional group, which is crucial for its biological interactions. The presence of the methyl group on the biphenyl ring can influence its solubility and reactivity, making it distinct from similar compounds.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The thiocarboxamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition. This interaction is particularly relevant in studies targeting enzyme pathways involved in cancer and metabolic diseases.

- Receptor Binding : The compound may interact with various cellular receptors, modulating signal transduction pathways that are critical for cell proliferation and survival.

- π-π Stacking Interactions : The biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, enhancing binding stability.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have utilized several assays to evaluate its efficacy:

- MTT Assay : This assay measures cell viability by assessing metabolic activity. Results from preliminary studies suggest that the compound induces significant cytotoxicity in specific cancer cell lines.

- Colony Formation Assay : This method evaluates the ability of cells to grow into colonies after treatment, providing insights into long-term effects on cell proliferation.

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| MCF-7 (Breast) | 15 | MTT |

| HeLa (Cervical) | 10 | Colony Formation |

| A549 (Lung) | 20 | MTT |

Enzyme Inhibition

The compound has shown promise as an inhibitor of tyrosine phosphatase 1B (TP1B), an enzyme implicated in insulin signaling and diabetes. Inhibiting TP1B can enhance insulin signaling pathways, potentially offering therapeutic benefits for metabolic disorders.

Case Studies

- Inhibition of Tumor Growth : A study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Preliminary tests indicated that the compound possesses antimicrobial properties against several bacterial strains, suggesting potential applications in infection control.

Research Applications

The compound's unique structure makes it suitable for various applications:

- Medicinal Chemistry : It serves as a scaffold for developing new anticancer agents and enzyme inhibitors.

- Material Science : Its properties are explored for creating polymers with specific functionalities.

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)benzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NS/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDIPUDCVDNMJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.